

Quantitative Data Comparison of EZH2 Inhibitors

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Compound Focus: **PF-06726304**

Cat. No.: S539198

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Inhibitor Name	Biochemical Potency (IC50/Ki)	Cellular H3K27me3 Reduction	Cellular Anti-proliferation	In Vivo Efficacy
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| **PF-06726304** | Ki: 0.7 nM (EZH2 WT), 3 nM (EZH2 Y641N) IC50: 15 nM (H3K27me3) [1] | Effective (Karpas-422 cells) [1] | Good activity [1] | Robust antitumor growth in Karpas-422 xenograft model (30-300 mg/kg, oral) [1] | | **GSK126** | Information not available in search results | Effective [2] | Information not available in search results | Information not available in search results | | **EPZ-6438 (Tazemetostat)** | Information not available in search results | Highly effective (>5 fold reduction) [2] | Information not available in search results | Information not available in search results | | **UNC1999** | Information not available in search results | Highly effective (>5 fold reduction) [2] | Information not available in search results | Information not available in search results | | **EI1** | Information not available in search results | Effective [2] | Information not available in search results | Information not available in search results | | **CPI-169** | Information not available in search results | Effective [2] | Information not available in search results | Information not available in search results | | **GSK503** | Information not available in search results | Highly effective (>5 fold reduction) [2] | Information not available in search results | Information not available in search results |

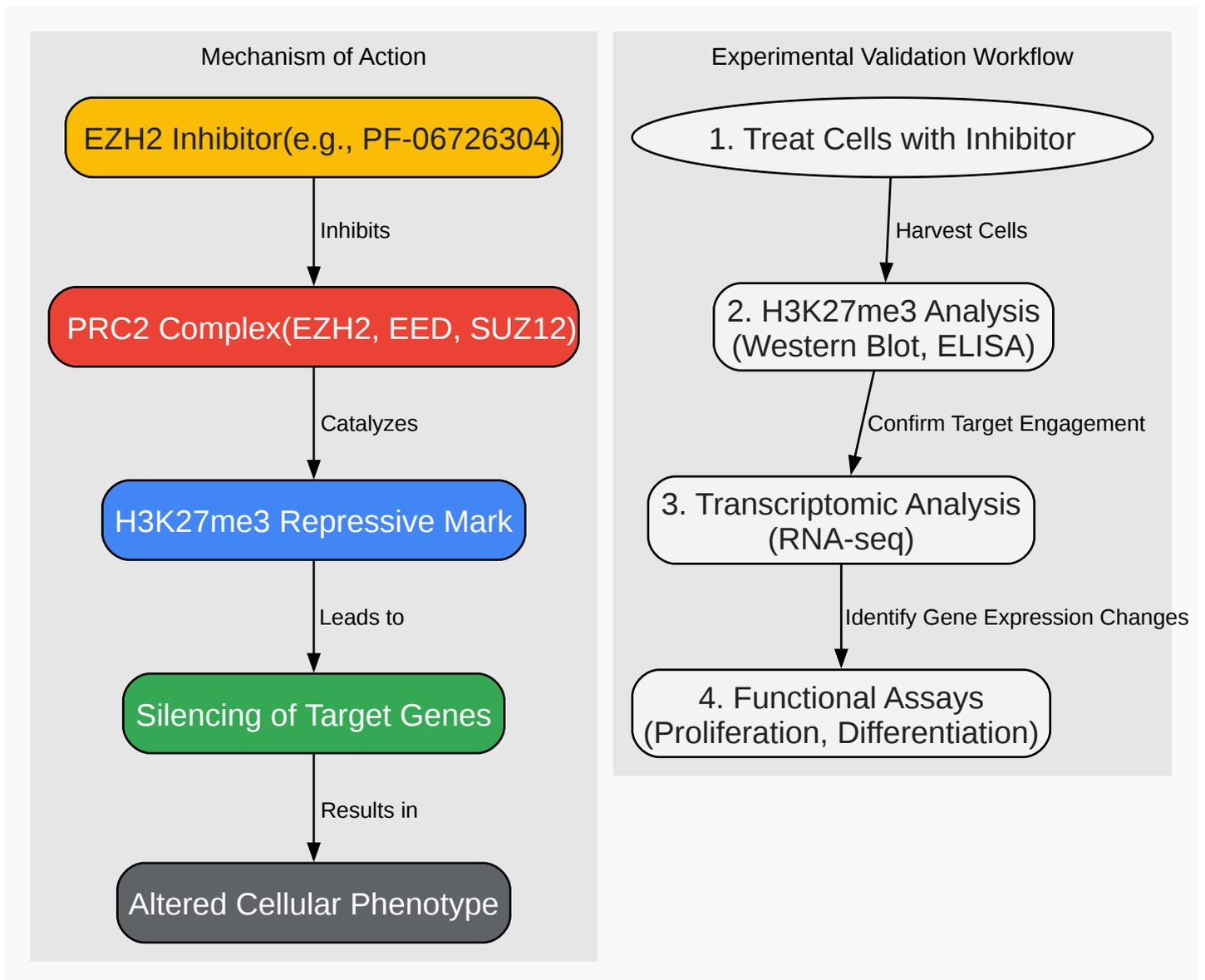
Experimental Protocols for Key Data

The experimental details behind these findings are crucial for your evaluation.

- **Biochemical Assay (PF-06726304)**: The half-maximal inhibitory concentration (IC50) of 15 nM for H3K27me3 and inhibition constants (Ki) for EZH2 wild-type and mutant were determined using isolated enzymatic assays [1].
- **Cellular H3K27me3 Reduction (Multiple Inhibitors)**: One study treated MC3T3 pre-osteoblast cells with various inhibitors at concentrations of 1µM and 10µM for 3 days. The levels of H3K27me3 were then analyzed by western blot to compare efficacy [2].
- **In Vivo Efficacy (PF-06726304)**: Antitumor activity was evaluated in female Scid beige mice implanted with diffuse large B-cell lymphoma Karpas-422 tumors. **PF-06726304** was administered orally at doses of 30, 100, and 300 mg/kg, leading to dose-dependent tumor growth inhibition and on-target pharmacodynamic effects [1].
- **Zebrafish Lipid Accumulation Study (PF-06726304)**: Zebrafish embryos were exposed to 5 µM of **PF-06726304** acetate from 0 to 5 days post-fertilization (dpf). This exposure induced increased lipid accumulation at 5 dpf, and chromatin accessibility changes were analyzed at 50% epiboly (5.5 hours post-fertilization) using ATAC-seq [3].

EZH2 Inhibition Mechanism and Experimental Workflow

To better contextualize the data, the following diagram illustrates the mechanism of EZH2 inhibition and a common workflow for evaluating inhibitor efficacy.



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Limitations and Future Research Directions

It is important to note that the available data has some constraints:

- **Focused Comparators:** The direct comparative data for **PF-06726304** is limited to a specific set of inhibitors (like GSK126 and EPZ-6438) in a pre-osteoblast cell model focused on H3K27me3 reduction and cytotoxicity [2]. Data on its performance against a broader panel in diverse cancer cell lines is not fully available here.

- **Model Specificity:** Promising in vivo results for **PF-06726304** are reported in a **lymphoma (Karpas-422) model** [1]. Its efficacy in other cancer types, particularly those driven by different EZH2 mutations or H3K27me3 dysregulation (like H3K27M gliomas or PFA ependymomas), remains less explored in these results.

Future research could focus on generating head-to-head comparison data in a standardized panel of biologically relevant cancer models, especially those with high unmet medical need linked to EZH2 activity.

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